

A Comparative Spectroscopic Guide to 4,4'-ditert-butylbiphenyl and Related Compounds

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 4,4'-di-tert-butylbiphenyl with its parent compound, biphenyl, and the monosubstituted analogue, 4-tert-butylbiphenyl. The inclusion of these related compounds offers a clear perspective on the influence of tert-butyl substitution on the spectral characteristics of the biphenyl framework. All quantitative data is presented in tabular format for straightforward comparison, and detailed experimental protocols for the acquisition of the cited data are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4,4'-di-tert-butylbiphenyl, biphenyl, and 4-tert-butylbiphenyl, covering Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|--------------------------------|----------------------------|--------------|-----------------------------------|--------------------------|
| 4,4'-di-tert- butylbiphenyl | 7.54 | d | 4H | Ar-H (ortho to t- Bu) |
| 7.44 | d | 4H | Ar-H (meta to t- Bu) | |
| 1.37 | S | 18H | -C(CH ₃) ₃ | _ |
| Biphenyl | 7.62 - 7.55 | m | 4H | Ar-H |
| 7.48 - 7.41 | m | 4H | Ar-H | _ |
| 7.40 - 7.33 | m | 2H | Ar-H | |
| 4-tert- butylbiphenyl | 7.61 - 7.55 | m | 4H | Ar-H |
| 7.48 - 7.42 | m | 3H | Ar-H | |
| 7.39 - 7.33 | m | 2H | Ar-H | _ |
| 1.36 | S | 9H | -С(СНз)з | |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Compound | Chemical Shift (δ , ppm) | Assignment |
|----------------------------|--|------------|
| 4,4'-di-tert-butylbiphenyl | 150.0, 138.5, 126.5, 125.5 | Ar-C |
| 34.6 | -C(CH ₃) ₃ | |
| 31.4 | -C(CH ₃) ₃ | _ |
| Biphenyl[1] | 141.2, 128.7, 127.2, 127.1 | Ar-C |
| 4-tert-butylbiphenyl | 150.1, 140.9, 138.4, 128.7, 126.9, 126.8, 125.6 | Ar-C |
| 34.5 | -C(CH ₃) ₃ | |
| 31.4 | -C(CH3)3 | _ |
| <u> </u> | | |



Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)

| Compound | Key Vibrational Bands (cm ⁻¹) | Assignment | |
|----------------------------|--|---|--|
| 4,4'-di-tert-butylbiphenyl | ~2960, ~1600, ~830 | C-H stretch (t-Bu), C=C stretch (aromatic), C-H bend (paradisubstituted) | |
| Biphenyl[2] | ~3060, ~1598, ~735, ~695 | C-H stretch (aromatic), C=C stretch (aromatic), C-H bend (monosubstituted) | |
| 4-tert-butylbiphenyl | ~2960, ~1600, ~830, ~760, ~700 | C-H stretch (t-Bu), C=C stretch (aromatic), C-H bend (para- disubstituted), C-H bend (monosubstituted) | |

Table 4: UV-Vis Spectroscopic Data (in Methanol)

| Compound | λmax (nm) | Molar Absorptivity (ε) |
|----------------------------|-----------|------------------------|
| 4,4'-di-tert-butylbiphenyl | ~258 | ~18,000 |
| Biphenyl[3][4] | ~248[3] | ~17,000 |
| 4-tert-butylbiphenyl | ~255 | Not readily available |

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key m/z Fragments |
|-----------------------------------|-------------------|-------------------------------|-------------------|
| 4,4'-di-tert- butylbiphenyl[5] | C20H26 | 266.42 | 266 (M+), 251, 57 |
| Biphenyl[6] | C12H10 | 154.21 | 154 (M+), 77 |
| 4-tert-butylbiphenyl[7] | C16H18 | 210.31 | 210 (M+), 195, 57 |



Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the solid sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition: A standard proton experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were typically co-added.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment was performed with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. The number of scans ranged from 1024 to 4096 depending on the sample concentration.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[8] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[9]
- Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer.
- Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹ with a
 resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and
 automatically subtracted from the sample spectrum.



Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the compound was prepared by accurately weighing
 a small amount of the solid and dissolving it in a known volume of spectroscopic grade
 methanol. This stock solution was then serially diluted to obtain a concentration that gives a
 maximum absorbance in the range of 0.5-1.5.
- Instrumentation: UV-Vis spectra were recorded on a double-beam UV-Vis spectrophotometer.
- Acquisition: The spectrum was scanned from 200 to 400 nm.[10] A cuvette containing pure methanol was used as the reference.

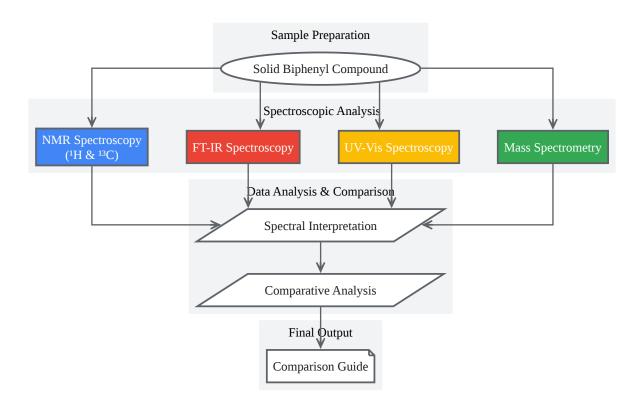
Mass Spectrometry (MS)

- Sample Introduction: A small amount of the solid sample was introduced directly into the ion source via a solid probe, or for more volatile compounds, via a gas chromatograph (GC).
- Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
- Ionization: Electron ionization was performed at a standard electron energy of 70 eV.[11]
- Analysis: The mass analyzer scanned a mass-to-charge (m/z) range, typically from 50 to 500 amu.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of the biphenyl compounds.





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Caption: Workflow for spectroscopic characterization of biphenyl compounds.

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